Dasatinib Carboxylic Acid Dasatinib Carboxylic Acid
Brand Name: Vulcanchem
CAS No.: 910297-53-9
VCID: VC0193337
InChI: InChI=1S/C22H24ClN7O3S/c1-13-4-3-5-15(23)20(13)28-21(33)16-11-24-22(34-16)27-17-10-18(26-14(2)25-17)30-8-6-29(7-9-30)12-19(31)32/h3-5,10-11H,6-9,12H2,1-2H3,(H,28,33)(H,31,32)(H,24,25,26,27)
SMILES: CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CC(=O)O
Molecular Formula: C22H24ClN7O3S
Molecular Weight: 502.0 g/mol

Dasatinib Carboxylic Acid

CAS No.: 910297-53-9

VCID: VC0193337

Molecular Formula: C22H24ClN7O3S

Molecular Weight: 502.0 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Dasatinib Carboxylic Acid - 910297-53-9

Description

Dasatinib Carboxylic Acid, also known as Dasatinib metabolite M6, is an oxidative metabolite of Dasatinib . Dasatinib, sold under the brand name Sprycel, is a tyrosine kinase inhibitor used to treat Philadelphia chromosome-positive acute lymphoblastic leukemia and chronic myeloid leukemia .

As a metabolite of Dasatinib, Dasatinib Carboxylic Acid shares a similar chemical structure, with the molecular formula C22H24ClN7O3S and a molecular weight of approximately 502.0 g/mol . Synonyms for Dasatinib Carboxylic Acid include 910297-53-9 and 2-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]acetic acid .

Dasatinib is an orally available multikinase inhibitor that inhibits both active and inactive conformations of the ABL kinase domain, representing a therapeutic alternative for patients with cancers that have developed imatinib-resistance . Imatinib is another tyrosine kinase inhibitor used for the treatment of CML and Ph-positive ALL . Dasatinib Carboxylic Acid, as a metabolite, is important in understanding the overall pharmacology and potential effects of Dasatinib .

CAS No. 910297-53-9
Product Name Dasatinib Carboxylic Acid
Molecular Formula C22H24ClN7O3S
Molecular Weight 502.0 g/mol
IUPAC Name 2-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]acetic acid
Standard InChI InChI=1S/C22H24ClN7O3S/c1-13-4-3-5-15(23)20(13)28-21(33)16-11-24-22(34-16)27-17-10-18(26-14(2)25-17)30-8-6-29(7-9-30)12-19(31)32/h3-5,10-11H,6-9,12H2,1-2H3,(H,28,33)(H,31,32)(H,24,25,26,27)
Standard InChIKey VMCDXJFWSYUNPO-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CC(=O)O
Canonical SMILES CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CC(=O)O
Appearance Off-White to Pale Yellow Solid
Purity > 95%
Synonyms 4-[6-[[5-[[(2-Chloro-6-methylphenyl)amino]carbonyl]-2-thiazolyl]amino]-2-methyl-4-pyrimidinyl]-1-piperazineacetic Acid
PubChem Compound 11854012
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator